molecular formula C9H5IN2O3 B6279478 6-iodo-3-nitroquinolin-4-ol CAS No. 1203578-70-4

6-iodo-3-nitroquinolin-4-ol

Cat. No.: B6279478
CAS No.: 1203578-70-4
M. Wt: 316.1
InChI Key:
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Description

6-iodo-3-nitroquinolin-4-ol is a nitrogen-containing heterocyclic compound. It is part of the quinoline family, which is known for its wide range of biological and pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-3-nitroquinolin-4-ol typically involves the iodination and nitration of quinoline derivatives. One common method includes the following steps:

    Iodination: The introduction of an iodine atom at the 6-position of the quinoline ring. This can be achieved using iodine and an oxidizing agent such as nitric acid.

    Nitration: The introduction of a nitro group at the 3-position. This step often involves the use of concentrated nitric acid and sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-iodo-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-iodo-3-nitroquinolin-4-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-iodo-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The iodine atom may also play a role in enhancing the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-iodoquinoline: Lacks the nitro group, which reduces its biological activity compared to 6-iodo-3-nitroquinolin-4-ol.

    3-nitroquinoline:

    4-hydroxyquinoline: Lacks both the iodine and nitro groups, making it less versatile in chemical reactions.

Uniqueness

This compound is unique due to the presence of both iodine and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1203578-70-4

Molecular Formula

C9H5IN2O3

Molecular Weight

316.1

Purity

95

Origin of Product

United States

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